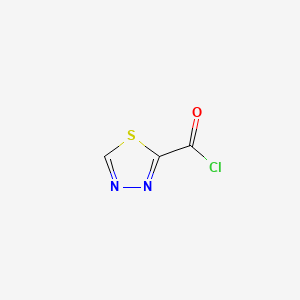
1,3,4-Thiadiazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2-carbonyl chloride is a heterocyclic compound featuring a thiadiazole ring substituted with a carbonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3,4-thiadiazole-2-thiol with oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired carbonyl chloride derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring safe handling of reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,4-Thiadiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Substitution: The thiadiazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions to achieve substitution at the thiadiazole ring.
Major Products:
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Halogenated Derivatives: Resulting from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It is employed in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole-2-carbonyl chloride largely depends on its derivatives. For instance, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole-2-thiol: Shares the thiadiazole core but with a thiol group instead of a carbonyl chloride.
1,3,4-Oxadiazole-2-carbonyl chloride: Similar structure but with an oxygen atom replacing the sulfur in the ring.
Uniqueness: 1,3,4-Thiadiazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for diverse chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
1,3,4-thiadiazole-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLQVCRGURGBNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664486 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104473-08-7 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride](/img/structure/B560676.png)





